N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine is a synthetic organic compound classified under indole derivatives. Its molecular formula is , with a molecular weight of 234.3 g/mol. The compound is characterized by its structure, which includes a methoxyethyl group and a methoxy-substituted indole moiety, making it of interest in various scientific applications, particularly in pharmacology and medicinal chemistry.
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine falls within the category of indole derivatives. Indoles are a class of compounds that are significant in medicinal chemistry due to their diverse biological activities.
The synthesis of N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine typically involves several steps, which may include:
Technical details regarding specific reagents, reaction conditions (temperature, time), and yields may vary based on the chosen synthetic route and laboratory protocols employed .
The molecular structure of N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine can be represented as follows:
The compound's structural representation can be visualized using molecular modeling software or drawing tools that support chemical structures. The compound's SMILES notation is COCCN(Cc1c[nH]c2c1cccc2OC)C
, which provides a textual representation of its structure suitable for computational chemistry applications .
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine can participate in various chemical reactions typical for amines and indoles:
Technical details about these reactions would typically involve specific reagents, solvents, and conditions that favor the desired transformations.
The physical properties of N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine include:
Key chemical properties include:
N-(2-Methoxyethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine has potential applications in various fields:
This compound exemplifies the ongoing exploration of indole derivatives in drug discovery and development, highlighting their significance in medicinal chemistry .
CAS No.: 119365-69-4
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.: 16032-02-3
CAS No.:
CAS No.: 7170-05-0